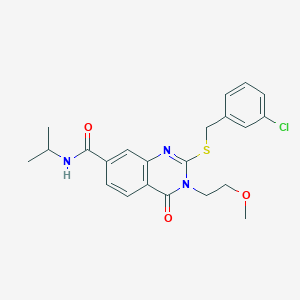

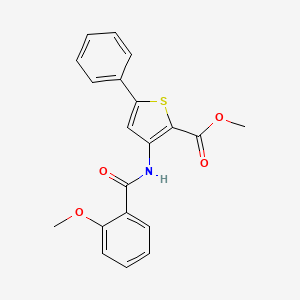

![molecular formula C29H25FN4O3S B2959885 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 2034486-00-3](/img/structure/B2959885.png)

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which were developed as EZH2 inhibitors .

Synthesis Analysis

The synthesis of these compounds involved structural modifications of tazemetostat . The process involved base catalyzed reactions of nucleophilic reagents (aliphatic amines, alcohols or phenols) with carbodiimides , which were obtained by the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates .Molecular Structure Analysis

The molecular structure of these compounds was optimized through preliminary structure–activity relationship (SAR) studies . These studies indicated that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the aza-Wittig reaction and base-catalyzed reactions . The aza-Wittig reaction was used to obtain carbodiimides from iminophosphoranes and aromatic isocyanates . These carbodiimides were then reacted with nucleophilic reagents in a base-catalyzed reaction to synthesize the final compounds .Wissenschaftliche Forschungsanwendungen

Radioligand Synthesis for Imaging

Compounds related to the specified chemical structure have been synthesized for use as selective radioligands in imaging translocator proteins (18 kDa) with PET (Positron Emission Tomography). This application is crucial for in vivo imaging, allowing for the non-invasive study of biological processes and diseases in the brain and other organs (Dollé et al., 2008).

Anticancer Activity

Derivatives similar to the mentioned chemical compound have shown potential as anticancer agents. For example, certain pyrimidine derivatives have demonstrated appreciable cancer cell growth inhibition, highlighting the potential for these compounds in developing new cancer therapies (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from related chemical structures have been synthesized for their anti-inflammatory and analgesic properties. These compounds target cyclooxygenase enzymes and show significant activity, offering a new approach to pain and inflammation management (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Research into novel thienopyrimidine linked rhodanine derivatives has revealed compounds with potent antimicrobial properties. These findings are critical for developing new antibiotics to combat resistant bacterial strains (Kerru et al., 2019).

Antifolate Agents

Classical and nonclassical antifolates derived from pyrimidines have been explored for their potential as dihydrofolate reductase (DHFR) inhibitors. These compounds are key in the treatment of various cancers, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Gangjee et al., 2007).

Zukünftige Richtungen

The findings from the studies indicate that these compounds, particularly the most promising one, would be attractive chemical tools for the further optimization and evaluation of new EZH2 inhibitors . This paves the way for future research in this area, with the potential to develop more effective antitumor agents .

Eigenschaften

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25FN4O3S/c1-2-37-23-14-12-22(13-15-23)34-28(36)27-26(24(17-32-27)20-6-4-3-5-7-20)33-29(34)38-18-25(35)31-16-19-8-10-21(30)11-9-19/h3-15,17,32H,2,16,18H2,1H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOLNLZTIKUHAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

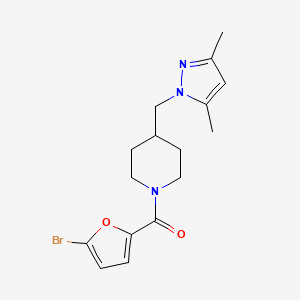

![1-(2-Methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2959807.png)

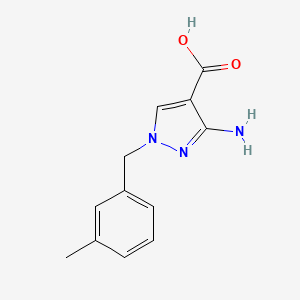

![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2959808.png)

methanone](/img/structure/B2959812.png)

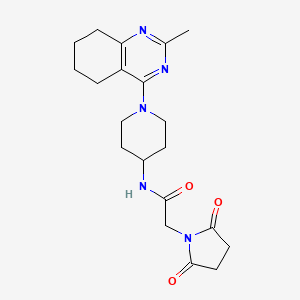

![4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2959821.png)

![N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride](/img/no-structure.png)

![4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2959825.png)